molecular formula C16H12O2 B14487362 2-Propynoic acid, diphenylmethyl ester CAS No. 65955-77-3

2-Propynoic acid, diphenylmethyl ester

Cat. No.: B14487362
CAS No.: 65955-77-3
M. Wt: 236.26 g/mol
InChI Key: PZOCABPVIYNVEZ-UHFFFAOYSA-N
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Description

2-Propynoic acid, diphenylmethyl ester is an organic compound with the molecular formula C16H12O2. It is an ester derivative of 2-propynoic acid and diphenylmethanol. Esters are known for their pleasant odors and are widely used in various industries, including perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propynoic acid, diphenylmethyl ester can be synthesized through the esterification of 2-propynoic acid with diphenylmethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction can be represented as follows:

2-Propynoic acid+DiphenylmethanolH2SO42-Propynoic acid, diphenylmethyl ester+H2O\text{2-Propynoic acid} + \text{Diphenylmethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-Propynoic acid+DiphenylmethanolH2​SO4​​2-Propynoic acid, diphenylmethyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Propynoic acid, diphenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Propynoic acid and diphenylmethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

2-Propynoic acid, diphenylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propynoic acid, diphenylmethyl ester involves its interaction with nucleophiles, leading to nucleophilic acyl substitution reactions. The ester group is activated by the presence of an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack . The general mechanism can be summarized as follows:

  • Nucleophilic attack on the carbonyl carbon.
  • Formation of a tetrahedral intermediate.
  • Elimination of the leaving group (e.g., alcohol or alkoxide).
  • Formation of the final product (e.g., carboxylic acid or substituted ester).

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: An ester with a similar structure but different functional groups.

    Ethyl benzoate: Another ester with an aromatic ring and similar reactivity.

    Methyl butyrate: A simple ester with a fruity odor.

Uniqueness

2-Propynoic acid, diphenylmethyl ester is unique due to its combination of an alkyne group and an aromatic ester, which imparts distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

65955-77-3

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

benzhydryl prop-2-ynoate

InChI

InChI=1S/C16H12O2/c1-2-15(17)18-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,16H

InChI Key

PZOCABPVIYNVEZ-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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